molecular formula C9H21ClN2O2 B1524616 Boc-eda-ET hcl CAS No. 1073659-87-6

Boc-eda-ET hcl

Cat. No. B1524616
CAS RN: 1073659-87-6
M. Wt: 224.73 g/mol
InChI Key: HVZIICLGNPRBJK-UHFFFAOYSA-N
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Description

“Boc-eda-ET hcl” is also known as “N-Boc,N-ethyl-1,2-ethylenediamine.HCl”. It has a CAS Number of 1001020-32-1 and a molecular weight of 224.73 . It is used in the synthesis of Thyronamine derivatives and analogs .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .


Molecular Structure Analysis

The IUPAC name of “Boc-eda-ET hcl” is “2-((tert-butoxycarbonyl)(ethyl)amino)ethan-1-aminium chloride” and its InChI Code is "1S/C9H20N2O2.ClH/c1-5-11(7-6-10)8(12)13-9(2,3)4;/h5-7,10H2,1-4H3;1H" .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . The use of simple solid Brønsted acid catalysts can achieve continuous N-Boc deprotection of amines . Using THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines .


Physical And Chemical Properties Analysis

“Boc-eda-ET hcl” is a clear colorless to very light yellow oily liquid . It has a density of 1.012 g/mL at 20 °C and a refractive index of n 20/D 1.458 . It is miscible with methanol and chloroform, and slightly miscible with water .

Scientific Research Applications

Peptide Synthesis

Boc-eda-ET hcl: is commonly used in the synthesis of peptides. The Boc (tert-butoxycarbonyl) group serves as a protective group for amines during peptide synthesis. It prevents unwanted side reactions by temporarily masking the amine functionality. This compound is particularly useful for introducing ethyl side chains into peptide sequences, which can be crucial for studying structure-activity relationships in peptides .

Drug Design and Development

In medicinal chemistry, Boc-eda-ET hcl is utilized for the modification of pharmacophores. The ethylamino moiety can act as a spacer or a linker in drug molecules, potentially improving the interaction with biological targets. Its use can lead to the development of new therapeutic agents with enhanced efficacy and reduced toxicity .

Material Science

This compound finds applications in material science, particularly in the development of novel polymers. The Boc-protected amine can be incorporated into polymer chains to modify their properties, such as increasing hydrophilicity or introducing sites for further functionalization .

Bioconjugation Techniques

Boc-eda-ET hcl: is instrumental in bioconjugation techniques where it is used to link biomolecules with other entities like drugs, fluorescent tags, or nanoparticles. The Boc group can be deprotected under mild acidic conditions to reveal the free amine, which can then react with various functional groups to form stable conjugates .

Proteomics and Metabolomics

In proteomics and metabolomics, Boc-eda-ET hcl can be used to derivatize amines, thereby enhancing the detection sensitivity of mass spectrometry. This is particularly useful in the identification and quantification of low-abundance proteins and metabolites .

Chemical Biology

The compound is also used in chemical biology for the selective modification of biomolecules. It can be used to introduce labels or probes into biological systems, aiding in the study of biological processes at the molecular level .

Mechanism of Action

The tert-butyl carbamate becomes protonated. Loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine. Protonation of amine under the acidic conditions provides the product as the HCl salt .

Safety and Hazards

“Boc-eda-ET hcl” is classified as Acute toxicity, oral,(Category 4), H302 according to the Safety Data Sheet . It is recommended to handle it with care and avoid direct contact .

Future Directions

“Boc-eda-ET hcl” is a widely used building block in chemical synthesis . It is expected to continue to be used in the synthesis of various compounds, especially in the pharmaceutical industry .

properties

IUPAC Name

tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-5-10-6-7-11-8(12)13-9(2,3)4;/h10H,5-7H2,1-4H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZIICLGNPRBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-eda-ET hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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